3-Butoxy-5-chloro-4-fluorophenol
Description
3-Butoxy-5-chloro-4-fluorophenol is a halogenated phenolic compound with a molecular formula C₁₀H₁₂ClFO₂. Its structure features a hydroxyl group at the para position, a butoxy group at position 3, and halogen substituents (chlorine and fluorine) at positions 5 and 4, respectively.
Properties
IUPAC Name |
3-butoxy-5-chloro-4-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO2/c1-2-3-4-14-9-6-7(13)5-8(11)10(9)12/h5-6,13H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVVQOPCNMZIGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=CC(=C1)O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxy-5-chloro-4-fluorophenol typically involves the substitution reactions on a phenol derivative. One common method includes the reaction of 3-butoxyphenol with chlorinating and fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar substitution reactions. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Butoxy-5-chloro-4-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to remove the halogen substituents.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Dehalogenated phenols.
Substitution: Phenolic compounds with different substituents replacing the chloro or fluoro groups.
Scientific Research Applications
3-Butoxy-5-chloro-4-fluorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butoxy-5-chloro-4-fluorophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, affecting their function. The chloro and fluoro substituents can influence the compound’s reactivity and interaction with enzymes or receptors, potentially leading to biological effects.
Comparison with Similar Compounds
Physicochemical Properties
Key Observations :
- The butoxy group significantly reduces water solubility compared to simpler halogenated phenols .
- The combined electron-withdrawing effects of Cl and F lower the pKa relative to non-halogenated analogs, but the butoxy group counteracts this by donating electron density .
Comparison with Ethyl 3-fluoro-4-methylphenyl sulfide :
- The sulfide group in the latter enables distinct reactivity (e.g., oxidation to sulfoxides), absent in phenolic analogs.
Limitations :
- Limited experimental data on the target compound’s bioactivity; inferences are based on halogenated phenol trends .
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